

IUPAC nomenclature for glycoluril and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Glycoluril**

Cat. No.: **B030988**

[Get Quote](#)

An In-depth Technical Guide to the IUPAC Nomenclature of **Glycoluril** and Its Derivatives

For researchers, scientists, and drug development professionals, a precise understanding of chemical nomenclature is paramount for unambiguous communication and documentation. This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for **glycoluril** and its key derivatives, supplemented with quantitative data, experimental protocols, and a clear visualization of its synthetic pathways.

IUPAC Nomenclature of **Glycoluril**

Glycoluril is a bicyclic organic compound composed of two fused urea rings. This structure has led to several systematic names recognized by IUPAC, reflecting different nomenclature systems.

The most common IUPAC name for **glycoluril** is Tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione^{[1][2][3]}. This name is based on the fusion of two imidazole rings. The "tetrahydro" prefix indicates the saturation of the bicyclic system. The "[4,5-d]" denotes the fusion of the 'd' face of one imidazole ring with the 4th and 5th atoms of the other. The "-2,5(1H,3H)-dione" suffix specifies the two ketone groups at positions 2 and 5, with the locants (1H, 3H) indicating the positions of the hydrogen atoms on the nitrogen atoms.

Another accepted IUPAC name is 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione^{[4][5]}. This name treats **glycoluril** as a bicyclic alkane derivative. "Bicyclo[3.3.0]octane" describes a bicyclic system with eight atoms in total, with two bridgehead carbons connected by three

bridges of 3, 3, and 0 atoms. "2,4,6,8-tetraaza" indicates the replacement of four carbon atoms with nitrogen atoms at the specified positions, and "3,7-dione" refers to the two carbonyl groups.

A third, less common, systematic name is 1,3,3a,4,6,6a-hexahydroimidazo[4,5-d]imidazole-2,5-dione^[3].

Other common names for **glycoluril** include acetylenediurea, acetyleneurea, and glyoxalbiuret^{[1][2]}.

Nomenclature of Glycoluril Derivatives

Derivatives of **glycoluril** are named systematically based on the substitution on the parent molecule. The nitrogen atoms are numbered 1, 3, 4, and 6, while the bridgehead carbons are 3a and 6a.

- **N-Substituted Derivatives:** When the hydrogen atoms on the nitrogen atoms are substituted, the name of the substituent group is added as a prefix with the corresponding locant (e.g., 1,3,4,6-tetramethyl**glycoluril**).
- **C-Substituted Derivatives:** Substituents on the bridgehead carbons (3a and 6a) are indicated with their respective locants.
- **Functional Group Derivatives:** Changes to the carbonyl groups or other parts of the ring are reflected in the suffix of the name. For example, the thio-analogue is named **thioglycoluril**^[6].

Quantitative Data for Glycoluril and Derivatives

The following table summarizes key quantitative data for the synthesis and characterization of **glycoluril** and some of its common derivatives.

Compound	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Synthesis Yield (%)	Reference
Glycoluril	C ₄ H ₆ N ₄ O ₂	142.12	272–300	90	[1]
1,4-Diphenyl- 2,3-dimethylol glycoluril	C ₁₈ H ₁₈ N ₄ O ₄	354.36	232	47	[7]
Tetramethoxy methyl glycoluril	C ₁₂ H ₂₂ N ₄ O ₆	318.33	116-118	95	[7]
1H- phenanthro[9, 10-d]imidazole- 2-thiol	C ₁₅ H ₁₀ N ₂ S	250.32	>300	75	[8]

Experimental Protocols

The synthesis of **glycoluril** and its derivatives can be achieved through various methods. Below are detailed protocols for key synthetic procedures.

Synthesis of Glycoluril from Glyoxal and Urea[1][2]

This is the most common laboratory-scale synthesis of **glycoluril**.

Materials:

- Glyoxal (40% aqueous solution)
- Urea
- Sulfuric acid (concentrated)
- Distilled water

- Ethanol

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve two equivalents of urea in a minimal amount of warm distilled water.
- Slowly add one equivalent of glyoxal (40% aqueous solution) to the urea solution while stirring.
- Add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
- Heat the mixture to reflux for 2-3 hours. The product will precipitate out of the solution as a white solid.
- Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation.
- Filter the white precipitate using a Büchner funnel and wash with cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
- Dry the product in an oven at 80-100 °C. The expected yield is approximately 90%[1].

Green Synthesis of Glycoluril Derivatives[8]

This protocol describes an environmentally friendly, solvent-free method for synthesizing **glycoluril** derivatives.

Materials:

- α -Diketone (e.g., benzil) (1 mmol)
- Urea or thiourea (1 mmol)
- Mortar and pestle
- Distilled water

Procedure:

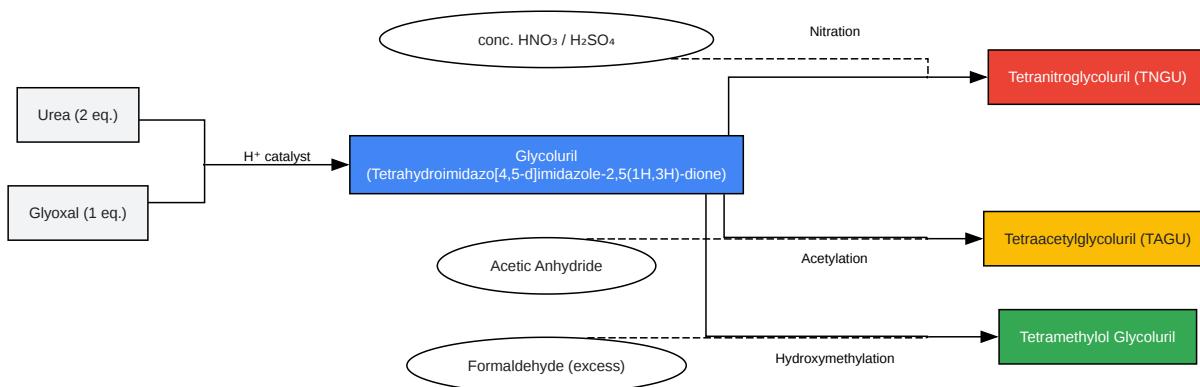
- Place the α -diketone and urea (or thiourea) in a mortar.
- Grind the mixture vigorously with a pestle at room temperature.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into 50 mL of cold water.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with cold water and dry it.
- The product can be further purified by recrystallization from a suitable solvent.

Synthesis of Tetramethoxymethyl Glycoluril[7]

This protocol details the etherification of tetramethylol **glycoluril**.

Materials:

- Tetramethylol **glycoluril** (0.11 mol)
- Methanol (2.30 mol)
- Concentrated hydrochloric acid (3 mL)
- Sodium hydroxide solution (25%)
- Benzene


Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge the methanol and concentrated hydrochloric acid.
- Add the tetramethylol **glycoluril** to the acidic methanol solution.
- Stir the reaction mixture at 55 °C for approximately 1 hour until all the solid dissolves.

- After an additional 30 minutes, neutralize the reaction mixture with a 25% sodium hydroxide solution to a pH of about 8 at 22-23 °C.
- Filter the resulting salt.
- Concentrate the filtrate under reduced pressure at 60 °C.
- Filter the white crystalline precipitate and dry it.
- Recrystallize the product from benzene. The expected yield is 95%.

Synthesis Pathway of Glycoluril and its Derivatives

The following diagram illustrates the general synthetic pathway starting from urea and glyoxal to produce **glycoluril**, which then serves as a precursor for various derivatives.

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from urea and glyoxal to **glycoluril** and its key derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Glycoluril - Sciencemadness Wiki [sciemcemadness.org]
- 2. Glycoluril - Wikipedia [en.wikipedia.org]
- 3. Glycoluril | C4H6N4O2 | CID 62347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycoluril and Its Chemical Properties | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 6. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. ckthakurcollege.net [ckthakurcollege.net]
- To cite this document: BenchChem. [IUPAC nomenclature for glycoluril and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b030988#iupac-nomenclature-for-glycoluril-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com